molecular formula C26H45NO3 B14249105 3-Anilino-2-hydroxypropyl heptadecanoate CAS No. 361144-78-7

3-Anilino-2-hydroxypropyl heptadecanoate

Cat. No.: B14249105
CAS No.: 361144-78-7
M. Wt: 419.6 g/mol
InChI Key: VIMJNHXDPYDFQX-UHFFFAOYSA-N
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Description

3-Anilino-2-hydroxypropyl heptadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aniline group, a hydroxypropyl group, and a heptadecanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-hydroxypropyl heptadecanoate typically involves the esterification of heptadecanoic acid with 3-anilino-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-2-hydroxypropyl heptadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aniline group can be reduced to form a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

3-Anilino-2-hydroxypropyl heptadecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Anilino-2-hydroxypropyl heptadecanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological molecules, while the hydroxypropyl group can enhance solubility and bioavailability. The ester chain can facilitate the compound’s incorporation into lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Anilino-2-hydroxypropyl palmitate: Similar structure but with a palmitate ester chain.

    3-Anilino-2-hydroxypropyl stearate: Similar structure but with a stearate ester chain.

Uniqueness

3-Anilino-2-hydroxypropyl heptadecanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

361144-78-7

Molecular Formula

C26H45NO3

Molecular Weight

419.6 g/mol

IUPAC Name

(3-anilino-2-hydroxypropyl) heptadecanoate

InChI

InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(29)30-23-25(28)22-27-24-19-16-15-17-20-24/h15-17,19-20,25,27-28H,2-14,18,21-23H2,1H3

InChI Key

VIMJNHXDPYDFQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O

Origin of Product

United States

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